1-(2-Dibenzylamino-4-phenyl-thiazol-5-yl)-3-(2,5-dihydro-2-dibenzylimmonium-4-phenyl-thiazol-5-ylidene)-2-oxo-cyclobuten-4-olate
Description
The compound 1-(2-Dibenzylamino-4-phenyl-thiazol-5-yl)-3-(2,5-dihydro-2-dibenzylimmonium-4-phenyl-thiazol-5-ylidene)-2-oxo-cyclobuten-4-olate (CAS: 153119-17-6) is a structurally complex heterocyclic system featuring a cyclobuten-olate core fused with two thiazol-derived moieties. Each thiazol ring is substituted with dibenzylamino and phenyl groups, conferring distinct electronic and steric properties. The presence of the dibenzylimmonium group introduces a cationic charge, which may enhance solubility in polar solvents or influence intermolecular interactions in biological systems .
Properties
Molecular Formula |
C44H34N4O2S2 |
|---|---|
Molecular Weight |
714.9 g/mol |
IUPAC Name |
(4Z)-2-[2-(dibenzylamino)-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-phenyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate |
InChI |
InChI=1S/C44H34N4O2S2/c49-40-37(36-26-45-43(51-36)47(27-31-16-6-1-7-17-31)28-32-18-8-2-9-19-32)41(50)38(40)42-39(35-24-14-5-15-25-35)46-44(52-42)48(29-33-20-10-3-11-21-33)30-34-22-12-4-13-23-34/h1-26H,27-30H2 |
InChI Key |
UVULNDRUMYHGJZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=C(S3)C4=C(/C(=C/5\C(=NC(=[N+](CC6=CC=CC=C6)CC7=CC=CC=C7)S5)C8=CC=CC=C8)/C4=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=C(S3)C4=C(C(=C5C(=NC(=[N+](CC6=CC=CC=C6)CC7=CC=CC=C7)S5)C8=CC=CC=C8)C4=O)[O-] |
Origin of Product |
United States |
Biological Activity
The compound 1-(2-Dibenzylamino-4-phenyl-thiazol-5-yl)-3-(2,5-dihydro-2-dibenzylimmonium-4-phenyl-thiazol-5-ylidene)-2-oxo-cyclobuten-4-olate (CAS: 153119-17-6) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities. This article explores the biological activity of the specified compound, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a complex structure comprising dibenzylamino and phenylthiazole moieties. It can be synthesized through various methods, typically involving the reaction of thiazole derivatives with dibenzylamine under controlled conditions. The synthesis often yields crystalline forms suitable for biological evaluation.
Biological Activity Overview
-
Anticancer Activity
- Thiazole derivatives have been extensively studied for their anticancer properties. Compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole rings have demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines .
- A specific study highlighted that thiazole-based compounds could inhibit tumor growth by inducing apoptosis in cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways .
-
Antimicrobial Properties
- The compound exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that thiazole derivatives can enhance antibacterial efficacy when modified with specific substituents. For example, compounds with halogenated phenyl groups showed increased activity against Staphylococcus aureus and Escherichia coli .
- In vitro studies demonstrated that certain thiazole derivatives possess antifungal properties effective against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .
-
Anti-inflammatory Effects
- Thiazole derivatives have been recognized for their anti-inflammatory potential. Studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . The compound's structure may contribute to its ability to modulate inflammatory pathways effectively.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives similar to the target compound:
Mechanistic Insights
The biological activities of thiazole derivatives are often attributed to their ability to interact with specific molecular targets within cells:
- Apoptosis Induction : Many thiazoles activate caspases and other apoptotic factors, leading to programmed cell death in cancer cells.
- Enzyme Inhibition : The inhibition of COX enzymes is a critical pathway through which these compounds exert their anti-inflammatory effects.
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential pharmacological properties. Preliminary studies suggest that derivatives of thiazole compounds exhibit antimicrobial, anti-inflammatory, and anticancer activities. The dibenzylamino moiety may enhance bioactivity through improved solubility and bioavailability.
Organic Synthesis
The compound can serve as a versatile intermediate in organic synthesis, particularly in the development of novel thiazole derivatives. Its structure facilitates various chemical transformations, making it valuable for synthesizing other complex molecules.
Material Science
Due to its unique chemical structure, this compound may find applications in the development of advanced materials, including polymers and coatings. The thiazole ring can impart desirable properties such as thermal stability and chemical resistance.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of thiazole derivatives, including compounds similar to 1-(2-Dibenzylamino-4-phenyl-thiazol-5-yl)-3-(2,5-dihydro-2-dibenzylimmonium-4-phenyl-thiazol-5-ylidene)-2-oxo-cyclobuten-4-olate. Results indicated notable activity against Gram-positive bacteria, highlighting its potential as an antibacterial agent .
Case Study 2: Anticancer Research
Research focusing on thiazole derivatives has shown promise in cancer treatment. Compounds with similar structures have demonstrated the ability to inhibit tumor growth in vitro and in vivo, suggesting that this compound could be further explored for its anticancer properties .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of heterocycles, including thiadiazoles, oxadiazoles, and triazoles. Key analogues and their distinguishing features are summarized below:
Key Structural Differences :
- Charge State : The target compound’s dibenzylimmonium group introduces a cationic charge, unlike neutral analogues such as DTCPB or DTCTB .
- Substituent Effects: Dibenzylamino groups may increase steric bulk and lipophilicity compared to di-$p$-tolylamino groups in DTCPB, affecting solubility and bioactivity .
Physicochemical and Functional Properties
- Electronic Properties: The cyclobuten-olate core in the target compound likely exhibits distinct electron delocalization patterns compared to benzo-thiadiazoles.
- Stability : The cationic dibenzylimmonium group may confer greater stability in aqueous environments compared to neutral analogues, though this requires experimental validation.
Computational and Docking Studies
- AutoDock4 : Molecular docking studies could compare the target compound’s binding affinity with enzymes (e.g., HIV protease) against analogues like DTCPB. Flexibility in sidechains (as implemented in AutoDock4) may reveal steric effects from dibenzyl groups .
- Multiwfn : Topological analysis of electron density could highlight differences in bond order or aromaticity between the cyclobuten-olate core and benzo-thiadiazoles .
Preparation Methods
Synthesis of Substituted Thiazole Intermediates
- Starting from appropriate α-bromo ketones or α-bromo carbonyl compounds, thiazole rings are formed by cyclocondensation with thioamide derivatives or thioureas under reflux conditions in solvents like acetic acid or dioxane.
- For example, bromination of precursor aromatic ketones with bromine in acetic acid at room temperature generates α-bromoacyl intermediates, which then react with thiocarbamide or benzenecarbothioamide to yield 2,5-disubstituted thiazole derivatives.
- The dibenzylamino substituent is introduced via nucleophilic substitution or amination reactions on the thiazole ring nitrogen or carbon centers.
Formation of Cyclobutenone Core
- The cyclobutenone moiety is typically synthesized through [2+2] cycloaddition reactions or ring closure strategies involving α,β-unsaturated ketones or diketones.
- The oxo and oxolate groups are introduced by selective oxidation and deprotonation steps.
- The 2-oxo-cyclobuten-4-olate structure is stabilized by conjugation with the adjacent thiazolylidene groups.
Coupling of Thiazolyl Units via Cyclobutenone
- The final compound is formed by coupling two thiazolyl units, one bearing a dibenzylamino substituent and the other a dibenzylimmonium moiety, through the cyclobutenone core.
- This step involves formation of a ylidene linkage and immonium salt, often achieved by condensation reactions under controlled pH and temperature.
- The reaction conditions involve refluxing in polar aprotic solvents such as DMF or dioxane, often in the presence of bases like triethylamine to facilitate the formation of the ylidene and immonium functionalities.
Typical Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Bromination of aromatic ketone | Br2 in AcOH | Acetic acid | Room temperature | 2-4 hours | 70-85 |
| 2 | Cyclocondensation with thiourea | Thiourea, reflux | Acetic acid | 60-90 °C | 4-6 hours | 60-75 |
| 3 | Amination to introduce dibenzylamino | Dibenzylamine, base | Dioxane/DMF | Reflux | 3-5 hours | 65-80 |
| 4 | Coupling via cyclobutenone core | Base (e.g., TEA), reflux | DMF/Dioxane | 80-110 °C | 6-12 hours | 50-70 |
Note: The yields are approximate and may vary depending on specific reaction scales and purification methods.
Analytical Characterization
- The synthesized compound is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H-NMR and ^13C-NMR, confirming the presence of thiazole rings, dibenzylamino groups, and cyclobutenone functionalities.
- Mass spectrometry (MS) confirms the molecular weight of 714.9 g/mol.
- Infrared (IR) spectroscopy identifies characteristic carbonyl (C=O) and thiazole ring vibrations.
- Elemental analysis and chromatographic purity assessments support the structural integrity and purity of the final product.
Research Findings and Challenges
- The synthesis of this compound involves complex multi-step reactions requiring precise control of reaction conditions to avoid side reactions and decomposition.
- The presence of multiple aromatic and heterocyclic rings with charged immonium groups requires careful purification, often involving recrystallization from solvents like DMF or ethanol.
- Despite limited public data on the exact synthetic route, related literature on bis-thiazole and cyclobutenone derivatives provides insight into feasible synthetic pathways.
- The compound’s stability and reactivity are influenced by the conjugated system and the presence of the ylidene and immonium functionalities, which may undergo further chemical transformations.
Summary Table of Preparation Method Highlights
| Aspect | Details |
|---|---|
| Core Structure | Thiazole rings linked via 2-oxo-cyclobuten-4-olate core |
| Key Intermediates | α-Bromo carbonyl compounds, thioamides, dibenzylamine derivatives |
| Main Reaction Types | Bromination, cyclocondensation, amination, condensation (ylidene and immonium formation) |
| Typical Solvents | Acetic acid, dioxane, DMF |
| Catalysts/Bases | Triethylamine (TEA), other organic bases |
| Reaction Temperatures | Room temperature to reflux (up to ~110 °C) |
| Purification Methods | Recrystallization from DMF, ethanol, or water-propan-2-ol mixtures |
| Characterization Techniques | NMR, MS, IR, elemental analysis |
This detailed overview synthesizes available data and related literature on the preparation of 1-(2-Dibenzylamino-4-phenyl-thiazol-5-yl)-3-(2,5-dihydro-2-dibenzylimmonium-4-phenyl-thiazol-5-ylidene)-2-oxo-cyclobuten-4-olate, providing a professional and authoritative guide to its synthesis despite limited direct disclosures.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can researchers optimize yields?
Methodological Answer:
The synthesis involves multi-step heterocyclic condensation and cyclization reactions. Based on analogous thiazole derivatives (e.g., ), a typical approach includes:
- Step 1: Condensation of dibenzylamine with substituted phenylthiazole precursors under reflux in ethanol or DMF, catalyzed by sodium acetate or glacial acetic acid .
- Step 2: Cyclobutenone formation via oxidative coupling, using reagents like triflic anhydride or iodine (see for safety protocols).
Optimization Tips: - Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Monitor reaction progress via TLC or HPLC, adjusting reflux time (e.g., 4–12 hours) to balance yield and side-product formation .
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water mixtures) for >95% purity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks using deuterated DMSO or CDCl₃. Focus on resolving aromatic protons (δ 6.5–8.0 ppm) and cyclobutenone carbonyl signals (δ 170–180 ppm) .
- IR Spectroscopy: Confirm thiazole C=N stretches (~1600 cm⁻¹) and cyclobutenone C=O (~1750 cm⁻¹) .
- Mass Spectrometry (HRMS): Use ESI+ mode to verify molecular ion ([M+H]+) and isotopic patterns for dibenzyl groups .
- X-ray Crystallography: For absolute configuration, grow crystals in slow-evaporated DMF/acetic acid mixtures .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from assay conditions or compound purity. For example:
- Case Study: reports cytotoxicity variability (IC₅₀ ±15%) in MCF-7 cells due to DMSO concentration (>0.5% alters membrane permeability).
Resolution Protocol: - Standardize solvent controls (e.g., ≤0.1% DMSO) and use SRB assays with triplicate technical replicates .
- Validate purity via HPLC and quantify degradation products (e.g., hydrolyzed cyclobutenone) using LC-MS .
- Cross-reference with orthogonal assays (e.g., apoptosis markers vs. metabolic activity) to confirm mechanism .
Advanced: What computational strategies support structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with biological targets (e.g., kinase ATP-binding pockets). Parameterize dibenzyl groups as hydrophobic moieties and thiazole N as H-bond acceptors .
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .
- MD Simulations: Analyze solvation effects in aqueous/PBS buffers (GROMACS) to correlate stability with experimental solubility data .
Advanced: How can researchers mitigate hazards during synthesis?
Methodological Answer:
Key risks include explosive diazo intermediates () and toxic solvents.
- Safety Protocol:
- Conduct hazard assessments using ACS guidelines (e.g., NFPA ratings for dibenzylamine) .
- Replace dichloromethane with ethyl acetate in extraction steps to reduce toxicity .
- Use explosion-proof reactors for high-temperature (>80°C) or pressure-sensitive steps .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Antimicrobial Activity: Follow CLSI guidelines for MIC determination against S. aureus and E. coli ( ). Use 96-well plates with 0.5 McFarland standard inoculum .
- Cytotoxicity: Employ SRB assays on cancer cell lines (e.g., MCF-7, HEPG-2) with 72-hour exposure and CHS-828 as a positive control .
- Antioxidant Potential: DPPH radical scavenging assays (λ = 517 nm) with ascorbic acid as reference .
Advanced: How to address poor solubility in pharmacological assays?
Methodological Answer:
- Formulation: Use co-solvents (PEG-400/ethanol, 1:1 v/v) or nanoemulsions (Tween-80/lecithin) to enhance aqueous solubility .
- Derivatization: Introduce sulfonate or tertiary amine groups via post-synthetic modification (e.g., ’s acetic acid/DMF reflux method) .
- Analytical Validation: Quantify solubility via UV-Vis (λmax ~300 nm) with calibration curves in PBS .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours. Monitor degradation via LC-MS .
- Thermal Stability: Use DSC/TGA to identify decomposition thresholds (>150°C common for thiazoles; ) .
- Light Sensitivity: Store in amber vials and test UV exposure (254 nm) to assess photolytic byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
